Roginolisib hemifumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1621688-31-0 |

|---|---|

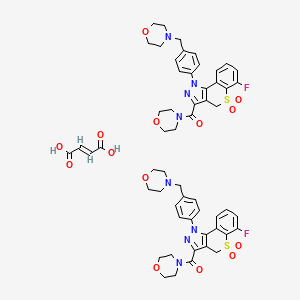

Formule moléculaire |

C56H58F2N8O14S2 |

Poids moléculaire |

1169.2 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;bis([6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[3,4-d]pyrazol-3-yl]-morpholin-4-ylmethanone) |

InChI |

InChI=1S/2C26H27FN4O5S.C4H4O4/c2*27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h2*1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

Clé InChI |

GSMZEFQGEJPDES-WXXKFALUSA-N |

SMILES isomérique |

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Roginolisib Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roginolisib (IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] It distinguishes itself from other PI3K inhibitors through its non-ATP-competitive binding mechanism, which contributes to a highly selective and well-tolerated profile.[2][3] Roginolisib exerts a multi-modal anti-cancer effect by directly inhibiting the proliferation of malignant cells and by reshaping the tumor microenvironment to foster a robust anti-tumor immune response.[4] This technical guide provides a comprehensive overview of the mechanism of action of Roginolisib hemifumarate, supported by quantitative data, detailed experimental methodologies, and visual representations of its core biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of PI3Kδ

Roginolisib functions as a highly selective inhibitor of PI3Kδ, an enzyme predominantly expressed in hematopoietic cells and a key component of the PI3K/AKT/mTOR signaling pathway.[5][6] Dysregulation of this pathway is a frequent driver in various hematological malignancies and is increasingly recognized for its role in solid tumors, particularly in modulating the immune response.[7][8]

Unlike many kinase inhibitors that compete with ATP for binding at the catalytic site, Roginolisib is a non-ATP-competitive, allosteric modulator.[2][3] It binds to the C-terminal region of the PI3Kδ protein, which induces a conformational change that stabilizes the enzyme in an inactive state.[2][9] This unique mechanism of action is believed to contribute to its high selectivity and favorable safety profile, mitigating off-target effects commonly associated with ATP-competitive inhibitors.[3][10]

Downstream Signaling Consequences

By inhibiting PI3Kδ, Roginolisib effectively blocks the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The suppression of the PI3Kδ/AKT signaling cascade leads to:

-

Inhibition of Cancer Cell Proliferation: Roginolisib has been shown to directly impede the proliferation of cancer cells in a concentration-dependent manner.[4][5]

-

Modulation of Apoptotic Pathways: The inhibition of PI3K/AKT signaling by Roginolisib has been correlated with alterations in the expression of apoptotic proteins such as BIM and MCL1, suggesting a pro-apoptotic effect.[7]

Immunomodulatory Effects

A pivotal aspect of Roginolisib's mechanism of action is its ability to modulate the tumor immune microenvironment.[8] PI3Kδ signaling is crucial for the function and survival of regulatory T-cells (Tregs), an immunosuppressive cell type that hinders anti-tumor immunity.[6] Roginolisib treatment leads to a significant reduction in the number and suppressive function of Tregs within the tumor microenvironment.[6][11]

Concurrently, Roginolisib has been observed to increase the infiltration and activation of anti-cancer immune cells, including:

-

CD8+ T-cells: These cytotoxic T-lymphocytes are critical for recognizing and eliminating cancer cells.[1]

-

Natural Killer (NK) cells: These are innate lymphoid cells that can directly kill tumor cells.[1]

This shift in the immune cell balance from an immunosuppressive to an immunostimulatory state enhances the body's ability to mount an effective anti-tumor response.[1] This immunomodulatory activity also provides a strong rationale for combining Roginolisib with immune checkpoint inhibitors.[12]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PI3Kδ Inhibition) | 145 nM | Enzyme Assay | [5] |

| IC50 (B cell proliferation) | 48 nM | B-cell Proliferation Assay | [5] |

| IC50 (pAkt inhibition) | 280 nM | Ramos B cells | [5] |

Table 1: In Vitro Potency of this compound

Signaling Pathway and Experimental Workflow Visualizations

Roginolisib's Impact on the PI3Kδ Signaling Pathway

Caption: Roginolisib allosterically inhibits PI3Kδ, blocking downstream signaling.

Experimental Workflow: In Vitro Cell Viability Assay

Caption: Workflow for determining the IC50 of Roginolisib on cancer cell lines.

Experimental Workflow: Flow Cytometry for Immune Cell Profiling

Caption: Workflow for analyzing immune cell populations in response to Roginolisib.

Detailed Experimental Protocols

PI3Kδ Enzyme Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of Roginolisib against the PI3Kδ enzyme.

-

Methodology:

-

A radiometric or fluorescence-based kinase assay is utilized.

-

Recombinant human PI3Kδ enzyme is incubated with a lipid substrate (e.g., PIP2) and ATP (radiolabeled or with a fluorescent analog).

-

Roginolisib is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified.

-

The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

-

B-cell Proliferation Assay

-

Objective: To assess the effect of Roginolisib on the proliferation of B-cells.

-

Methodology:

-

Primary B-cells or a B-cell lymphoma cell line (e.g., Ramos) are seeded in a 96-well plate.

-

The cells are stimulated to proliferate using an appropriate agent (e.g., anti-BCR antibody).

-

Roginolisib is added at a range of concentrations.

-

The plate is incubated for a period of 48-72 hours.

-

Cell proliferation is measured using a standard method, such as the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a colorimetric/fluorometric viability assay (e.g., CellTiter-Glo).

-

The IC50 value is calculated from the resulting dose-response curve.

-

Western Blot for Phospho-AKT (pAkt) Inhibition

-

Objective: To confirm the on-target effect of Roginolisib by measuring the phosphorylation of AKT.

-

Methodology:

-

A relevant cell line (e.g., Ramos B cells) is treated with Roginolisib at various concentrations for a defined period (e.g., 1 hour).

-

The cells are then stimulated to activate the PI3K pathway (e.g., with a B-cell receptor agonist).

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-AKT (Ser473) and total AKT.

-

Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

-

The ratio of phospho-AKT to total AKT is calculated to determine the extent of inhibition.

-

Conclusion

This compound represents a significant advancement in the field of PI3Kδ inhibition. Its unique allosteric, non-ATP-competitive mechanism of action confers high selectivity and a favorable safety profile. The dual action of directly inhibiting cancer cell proliferation and fostering a pro-inflammatory tumor microenvironment provides a strong rationale for its continued development as a monotherapy and in combination with other anti-cancer agents, including immunotherapies. The data presented in this guide underscore the potential of Roginolisib to become a valuable therapeutic option for patients with a range of hematological and solid malignancies.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]

- 12. iOnctura announces publication of pioneering research describing the unique biological features of roginolisib [prnewswire.com]

Roginolisib Hemifumarate: A Deep Dive into its PI3Kδ Selectivity Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244 and MSC2360844) is a novel, orally bioavailable, small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1][2] It represents a significant development in the field of PI3K inhibitors due to its unique, non-ATP-competitive, allosteric mechanism of action.[3][4] This mechanism, which involves binding to the C-terminus of the PI3Kδ protein, contributes to its high selectivity and favorable safety profile compared to other PI3K inhibitors.[2][4] This technical guide provides a comprehensive overview of the PI3Kδ selectivity profile of Roginolisib hemifumarate, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Roginolisib has been demonstrated to be a potent and highly selective inhibitor of PI3Kδ.

Biochemical and Cellular Potency

Roginolisib demonstrates potent inhibition of PI3Kδ in biochemical assays and downstream signaling in cellular contexts.

| Parameter | Value | Assay System | Reference |

| Biochemical IC50 vs. PI3Kδ | 145 nM | In vitro kinase assay | [1] |

| Cellular IC50 (pAkt inhibition) | 280 nM | BCR-induced pAkt in Ramos B cells | [1] |

| Cellular IC50 (antiproliferative) | 48 nM | B cell proliferation assay | [1] |

PI3K Isoform Selectivity

While a direct head-to-head comparison of IC50 values against all Class I PI3K isoforms (α, β, γ, and δ) in a single biochemical assay is not publicly available in the reviewed literature, non-clinical toxicology studies provide strong evidence for its selectivity in a physiological setting. These studies show that pharmacologically relevant plasma concentrations of Roginolisib lead to sustained inhibition of PI3Kδ at doses significantly lower than those required to inhibit PI3Kβ and PI3Kα.

| Target | In Vivo Effect at Indicated Dose | Species | Reference |

| PI3Kδ | Free plasma levels exceeded cellular IC90 for ≥12 hours | Rat & Dog | [5] |

| PI3Kβ | Free plasma levels exceeded cellular IC90 for ≥2 hours | Rat & Dog | [5] |

| PI3Kα | Free plasma levels exceeded cellular IC50 for ≥2 hours | Rat & Dog | [5] |

This in vivo data suggests a favorable selectivity window for PI3Kδ over the α and β isoforms.

Broader Kinase Selectivity

Roginolisib has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for PI3Kδ.

| Parameter | Finding | Reference |

| Kinase Panel Screen | Highly selective against a panel of 278 additional kinases. | [1] |

Signaling Pathway and Mechanism of Action

Roginolisib's unique allosteric, non-ATP-competitive mechanism of inhibition distinguishes it from many other PI3K inhibitors. This leads to a more targeted disruption of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the selectivity and activity of Roginolisib.

Biochemical PI3K Isoform Selectivity Assay (General Protocol)

Biochemical assays are employed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the production of ADP, a product of the kinase reaction. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647 labeled ADP tracer are used. In the absence of inhibition, the kinase produces ADP, which displaces the tracer from the antibody, leading to a low TR-FRET signal. In the presence of an inhibitor, less ADP is produced, the tracer remains bound to the antibody, and a high TR-FRET signal is generated.

Materials:

-

Purified recombinant PI3K enzymes (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

This compound (serially diluted)

-

TR-FRET based ADP detection kit (e.g., Adapta™ Universal Kinase Assay Kit)

-

Assay plates (e.g., 384-well)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of Roginolisib in DMSO.

-

In a 384-well plate, add the PI3K enzyme, lipid substrate, and the Roginolisib dilutions.

-

Initiate the kinase reaction by adding a solution containing ATP at a concentration near the Km for each isoform.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced by adding the TR-FRET detection reagents as per the manufacturer's protocol.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular PI3K Pathway Inhibition Assay (pAkt Western Blot - General Protocol)

This assay assesses the ability of Roginolisib to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector protein, Akt.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The phosphorylation of Akt at key residues (e.g., Ser473) is a hallmark of PI3K pathway activation. Inhibition of PI3Kδ by Roginolisib should lead to a dose-dependent decrease in pAkt levels.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

Stimulant (e.g., anti-IgM for BCR cross-linking)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to an appropriate density.

-

Pre-treat cells with varying concentrations of Roginolisib or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a suitable agonist (e.g., anti-IgM) for a short period (e.g., 15-30 minutes) to induce PI3K pathway activation.

-

Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

-

Quantify band intensities to determine the relative inhibition of Akt phosphorylation.

Conclusion

This compound is a potent and highly selective allosteric inhibitor of PI3Kδ. Its unique non-ATP-competitive mechanism of action contributes to a favorable selectivity profile, not only against other PI3K isoforms but also across the broader human kinome. The data presented in this guide, supported by the detailed methodologies, underscore the differentiated profile of Roginolisib, making it a promising therapeutic candidate for various malignancies and immune-mediated diseases. Further research, particularly the public release of head-to-head biochemical selectivity data, will continue to refine our understanding of this important molecule.

References

- 1. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Roginolisib Hemifumarate: From Discovery to Clinical Investigation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Roginolisib (IOA-244), a first-in-class, orally active, and highly selective allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Roginolisib hemifumarate. It details the preclinical and clinical findings that underscore its potential in treating various malignancies, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and Rationale

Roginolisib was initially investigated for the treatment of autoimmune diseases. Its journey into oncology was driven by the understanding that aberrant PI3Kδ signaling is a key driver in various hematological and solid tumors. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in cancer, playing a crucial role in cell growth, proliferation, survival, and differentiation.

The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive target for malignancies of this lineage. Furthermore, PI3Kδ plays a critical role in the function of regulatory T cells (Tregs), which are key mediators of immunosuppression in the tumor microenvironment. By inhibiting PI3Kδ, Roginolisib not only directly targets cancer cells but also modulates the immune system to enhance anti-tumor responses.

Roginolisib is a non-ATP-competitive, allosteric inhibitor, a characteristic that confers high selectivity and a favorable safety profile compared to first-generation, ATP-competitive PI3K inhibitors.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the chemical identity of the active pharmaceutical ingredient is known.

Chemical Name: (6-fluoro-1-(4-(morpholinomethyl)phenyl)-5,5-dioxido-1,4-dihydrothiochromeno[4,3-c]pyrazol-3-yl)(morpholino)methanone, hemifumarate salt.

The synthesis of related pyrazolopyrimidine derivatives, which share structural similarities with Roginolisib, has been described in various patents. These syntheses often involve multi-step sequences starting from commercially available precursors. The construction of the core pyrazole ring fused to a pyrimidine system is a key feature of these synthetic routes. It is plausible that the synthesis of Roginolisib follows a convergent strategy, involving the preparation of key intermediates that are then coupled to assemble the final molecule.

Mechanism of Action

Roginolisib exerts its anti-cancer effects through the selective inhibition of the PI3Kδ isoform. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased proliferation and increased apoptosis of cancer cells.

A crucial aspect of Roginolisib's mechanism is its immunomodulatory activity. By inhibiting PI3Kδ in regulatory T cells (Tregs), Roginolisib can reduce their suppressive function within the tumor microenvironment. This leads to an increased ratio of cytotoxic CD8+ T cells to Tregs, thereby promoting a more effective anti-tumor immune response.

dot

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory effect of Roginolisib.

Quantitative Data

Preclinical Data

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (PI3Kδ) | 18 nM | Enzymatic Assay | [1] |

| IC50 (PI3Kα) | >10,000 nM | Enzymatic Assay | N/A |

| IC50 (PI3Kβ) | 2,240 nM | Enzymatic Assay | N/A |

| IC50 (PI3Kγ) | 1,690 nM | Enzymatic Assay | [1] |

| Cell Viability (IC50) | Varies by cell line | Lymphoma cell lines | [2] |

Clinical Data: DIONE-01 Trial (NCT04328844)

The DIONE-01 trial is a Phase 1, two-part, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of Roginolisib in patients with advanced solid tumors and follicular lymphoma.[3][4][5][6][7]

| Parameter | Uveal Melanoma Cohort | Follicular Lymphoma Cohort |

| Number of Patients | 29 | 8 |

| Recommended Phase 2 Dose (RP2D) | 80 mg daily | 80 mg daily |

| Median Overall Survival (OS) | 16 months | Not Reported |

| Median Progression-Free Survival (PFS) | 5 months | Not Reported |

| Objective Response Rate (ORR) | N/A | N/A |

| Grade 3/4 Treatment-Related Adverse Events | <7% | N/A |

Clinical Data: OCULE-01 Trial (NCT06717126)

The OCULE-01 trial is an ongoing Phase 2, multicenter, open-label, randomized study evaluating the efficacy of Roginolisib in patients with advanced/metastatic uveal melanoma who have progressed on prior therapy.[3][8][9][10][11]

| Parameter | Description |

| Primary Endpoint | Overall Survival (OS) |

| Secondary Endpoints | Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), Disease Control Rate (DCR), Safety and Tolerability, Pharmacokinetics |

| Patient Population | ~85 adults with advanced/metastatic uveal melanoma with disease progression after at least one prior therapy |

| Treatment Arms | Arm 1: Roginolisib 80 mg dailyArm 2: Roginolisib 40 mg dailyArm 3: Investigator's choice of standard therapy |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Roginolisib on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., lymphoma, mesothelioma)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of Roginolisib in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Roginolisib dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][12][13][14]

Figure 3: A representative gating strategy for identifying Treg cells.

Conclusion

This compound represents a significant advancement in the field of PI3Kδ inhibition. Its unique allosteric mechanism of action confers high selectivity and a favorable safety profile, addressing some of the limitations of earlier-generation PI3K inhibitors. The preclinical and clinical data gathered to date strongly support its continued development in various oncology indications, particularly in uveal melanoma and hematological malignancies. The ongoing Phase 2 OCULE-01 trial will be instrumental in further defining the clinical utility of Roginolisib and its potential to improve outcomes for patients with difficult-to-treat cancers. This technical guide provides a solid foundation for researchers and clinicians interested in the science and therapeutic potential of this promising new agent.

References

- 1. iOnctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in Oncology [prnewswire.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. trial.medpath.com [trial.medpath.com]

- 4. targetedonc.com [targetedonc.com]

- 5. iOnctura reaches new clinical milestones in uveal melanoma [prnewswire.com]

- 6. iOnctura Clinical Expansion Positions Lead PI3Kδ Inhibitor IOA-244 for Potential Registration Studies in Metastatic Uveal Melanoma - BioSpace [biospace.com]

- 7. FDA approves further investigation for Uveal melanoma treatment - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. onclive.com [onclive.com]

- 9. omuk.org [omuk.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

A Technical Whitepaper on the Allosteric Modulation of PI3Kδ by Roginolisib

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers and immune disorders.[1][2] The PI3Kδ isoform, predominantly expressed in hematopoietic cells, has emerged as a key therapeutic target.[1][3][4] First-generation PI3Kδ inhibitors, which are ATP-competitive, have demonstrated clinical efficacy but are often limited by significant toxicities due to off-target effects.[5][6] Roginolisib (IOA-244) represents a paradigm shift as a first-in-class, orally bioavailable, allosteric modulator of PI3Kδ.[7][8] Unlike conventional inhibitors, Roginolisib employs a unique, non-ATP competitive mechanism, binding to the C-terminus of the PI3Kδ catalytic subunit to stabilize an inactive enzyme conformation.[5][6][9] This allosteric modulation confers exquisite selectivity and a favorable safety profile, paving the way for new therapeutic strategies in both hematological malignancies and solid tumors.[6][10] This document provides a comprehensive technical overview of Roginolisib's mechanism, preclinical and clinical data, and the experimental methodologies used for its characterization.

The PI3Kδ Signaling Pathway and the Rationale for Allosteric Inhibition

The Canonical PI3Kδ Pathway

Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3Kδ is recruited to the plasma membrane where it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting and activating downstream effector proteins with Pleckstrin homology (PH) domains, most notably AKT and PDK1.[2] This cascade activation promotes cell survival, proliferation, and differentiation. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[2]

Mechanism of Action: Allosteric vs. Orthosteric Inhibition

Traditional PI3Kδ inhibitors are orthosteric, competing with ATP for binding in the kinase domain. This can lead to off-target inhibition of other kinases and isoforms, contributing to toxicity. Roginolisib is a non-ATP competitive, allosteric modulator.[5][6] It binds to a distinct site on the C-terminus of the p110δ subunit, inducing a conformational change that stabilizes the enzyme in a catalytically inactive state.[6][9] This unique mechanism confers high selectivity for PI3Kδ, minimizing off-target effects and leading to a more favorable safety profile.[6][10]

Quantitative Data

The preclinical profile of Roginolisib demonstrates potent and highly selective inhibition of PI3Kδ.

Table 1: Biochemical Potency and Isoform Selectivity

| Kinase Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 145 | - |

| PI3Kα | 18,500 | ~128-fold |

| PI3Kβ | 2,850 | ~20-fold |

| Data sourced from publicly available information.[11] |

Table 2: Cellular Activity of Roginolisib

| Assay | Cell Type | IC50 (nM) |

| B-Cell Proliferation | Human primary B-cells | 48 |

| BCR-induced pAkt | Ramos B-cells | 280 |

| Data sourced from publicly available information.[11][12] |

Table 3: Summary of Clinical Findings (DIONE-01 Trial)

| Indication | Dose Level | Key Observations |

| Relapsed/Refractory Follicular Lymphoma | 80 mg QD | 2 of 4 patients achieved a Partial Response (PR).[5] |

| Relapsed/Refractory Follicular Lymphoma | 20 mg & 80 mg QD | No dose-limiting toxicities (DLTs) observed; transient G3 AST/ALT elevation and platelet reduction seen in 2/8 patients, which resolved without intervention.[5] |

| Metastatic Uveal Melanoma | 80 mg QD (RP2D) | Median Overall Survival (OS) of 16 months, compared to <8 months for historical controls.[10][13] |

| Solid Tumors & Follicular Lymphoma | 80 mg QD (RP2D) | Well-tolerated with <7% of Grade 3/4 treatment-emergent adverse effects deemed related to the agent.[13] |

| Data from the Phase 1 DIONE-01 study (NCT04328844).[13] |

Key Experimental Protocols

Protocol: In Vitro PI3Kδ Kinase Assay (HTRF)

-

Objective: To determine the IC50 of Roginolisib against the PI3Kδ enzyme.

-

Methodology:

-

Reagents: Recombinant human PI3Kδ, PIP2 substrate, ATP, assay buffer, HTRF detection reagents (e.g., biotinylated-PIP3 tracer and europium-labeled anti-GST antibody, streptavidin-XL665).

-

Procedure: a. Serially dilute Roginolisib in DMSO and add to a 384-well assay plate. b. Add recombinant PI3Kδ enzyme to the wells and incubate briefly. c. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. Incubate at room temperature for 60 minutes. d. Stop the reaction and add the HTRF detection reagents. e. Incubate for 60 minutes to allow for binding.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

Analysis: Calculate the HTRF ratio and plot against inhibitor concentration. Determine the IC50 value using a four-parameter logistic fit.

-

Protocol: Cellular pAkt Inhibition Assay (Western Blot)

-

Objective: To measure the effect of Roginolisib on the PI3Kδ signaling pathway in a cellular context.

-

Methodology:

-

Cell Culture: Culture Ramos cells (human Burkitt's lymphoma B-cell line) in RPMI-1640 medium supplemented with 10% FBS.

-

Procedure: a. Seed cells in a 6-well plate and starve overnight in serum-free media. b. Pre-treat cells with varying concentrations of Roginolisib or DMSO vehicle for 1 hour. c. Stimulate the B-cell receptor (BCR) pathway by adding anti-IgM antibody for 15 minutes. d. Immediately place plates on ice, aspirate media, and lyse cells in RIPA buffer containing protease and phosphatase inhibitors. e. Quantify total protein concentration using a BCA assay.

-

Western Blot: a. Denature equal amounts of protein lysate and separate using SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin). d. Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software. Normalize pAkt levels to total Akt and plot the percentage inhibition relative to the stimulated control.

-

Protocol: In Vivo Syngeneic Tumor Model

-

Objective: To evaluate the anti-tumor and immunomodulatory effects of Roginolisib in vivo.

-

Methodology:

-

Animal Model: C57BL/6 mice.

-

Tumor Implantation: Subcutaneously inject MC38 (colon adenocarcinoma) cells into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (e.g., Vehicle, Roginolisib). Administer Roginolisib daily via oral gavage.

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.

-

Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and spleens. a. Tumor Analysis: A portion of the tumor can be fixed for immunohistochemistry (IHC) to assess immune cell infiltration (e.g., CD8+, FoxP3+ Tregs). b. Flow Cytometry: Prepare single-cell suspensions from the remaining tumor tissue and spleens. Stain with fluorescently-labeled antibodies to quantify immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

-

Analysis: Compare tumor growth curves between treatment groups. Analyze flow cytometry and IHC data to determine the impact of Roginolisib on the tumor immune microenvironment.

-

Conclusion and Future Directions

Roginolisib is a highly selective, first-in-class allosteric modulator of PI3Kδ.[7][8] Its unique non-ATP competitive mechanism of action translates into a highly differentiated preclinical profile characterized by potent on-target activity and an improved safety profile compared to earlier-generation PI3Kδ inhibitors.[6][9] Clinical data from the DIONE-01 study has demonstrated promising anti-tumor activity and good tolerability in patients with both hematological cancers and solid tumors, such as uveal melanoma.[5][13]

The ability of Roginolisib to modulate the tumor microenvironment, specifically by reducing suppressive immune cells like regulatory T-cells, provides a strong rationale for its use in combination with immunotherapies.[6][13][14] Ongoing and future clinical trials will further elucidate the full potential of Roginolisib to reverse immune-mediated resistance and improve outcomes for patients with difficult-to-treat cancers.[7][15][16]

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Review of Phosphocreatine 3 Kinase δ Subtype (PI3Kδ) and Its Inhibitors in Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies | Haematologica [haematologica.org]

- 7. iOnctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in Oncology | News | News & insights | Syncona [synconaltd.com]

- 8. targetedonc.com [targetedonc.com]

- 9. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3Kδ inhibitors offer serious promise in solid tumors • iOnctura [ionctura.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. onclive.com [onclive.com]

- 14. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iOnctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in Oncology [prnewswire.com]

- 16. Targeting PI3Kδ in cancer: a setback or the end - PMC [pmc.ncbi.nlm.nih.gov]

Roginolisib Hemifumarate: A Technical Guide to Target Engagement in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] As a highly selective, non-ATP-competitive inhibitor, roginolisib represents a promising therapeutic agent in oncology, particularly for cancers with dysregulated PI3K signaling pathways.[4][5] Its unique mechanism of action translates into a distinct safety and tolerability profile compared to earlier-generation PI3K inhibitors.[3][6] This technical guide provides an in-depth overview of roginolisib's target engagement in cancer cells, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. Roginolisib is currently under investigation in multiple clinical trials for both solid and hematological malignancies, including uveal melanoma, non-small cell lung cancer, myelofibrosis, and chronic lymphocytic leukemia.[7][8][9]

Mechanism of Action: Dual Impact on Tumor and Microenvironment

Roginolisib exerts a multi-modal anti-cancer effect by directly targeting tumor cells and by modulating the immune landscape of the tumor microenvironment.[6][10]

-

Tumor Cell-Intrinsic Effects: In cancer cells with aberrant PI3Kδ signaling, roginolisib directly inhibits the PI3K/AKT/mTOR pathway. This blockade disrupts critical cellular processes, leading to the suppression of cell proliferation and the induction of apoptosis (programmed cell death).[5][6][8] Specifically, studies in mesothelioma and hematologic malignancy models have shown that roginolisib treatment leads to the suppression of downstream signaling molecules like AKT, ERK1/2, and FOXO1, and modulates the expression of key apoptotic proteins such as MCL1 and BIM.[5][6]

-

Tumor Microenvironment Modulation: A key aspect of roginolisib's mechanism is its ability to remodel the tumor immune microenvironment. It has been shown to reduce the population of immunosuppressive regulatory T cells (Tregs).[7][11] This action, combined with an observed increase in the activity of anti-cancer immune cells like effector CD8+ T cells and Natural Killer (NK) cells, shifts the balance towards a more robust anti-tumor immune response.[2][10] This immunomodulatory effect provides a strong rationale for its use in combination with immunotherapies like checkpoint inhibitors.

Below is a diagram illustrating the core mechanism of action of Roginolisib.

References

- 1. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wp-ionctura-2024.s3.eu-west-2.amazonaws.com [wp-ionctura-2024.s3.eu-west-2.amazonaws.com]

- 3. ascopubs.org [ascopubs.org]

- 4. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]

- 7. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]

In Vitro Characterization of Roginolisib Hemifumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] As a critical node in cellular signaling, particularly in B lymphocytes, the PI3Kδ pathway is a key therapeutic target in various hematological malignancies and inflammatory diseases. Roginolisib's mechanism of action involves the direct inhibition of PI3Kδ, leading to the modulation of downstream signaling cascades that govern cell growth, proliferation, and survival.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of Roginolisib hemifumarate, presenting key activity data, detailed experimental protocols for its assessment, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Activity of this compound

The in vitro potency of this compound has been determined across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity in different experimental contexts.

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Kinase Assay | PI3Kδ | 145 | [1][2] |

Table 1: Biochemical Potency of Roginolisib. The half-maximal inhibitory concentration (IC50) of Roginolisib against the isolated PI3Kδ enzyme.

| Cell Line | Assay Type | Endpoint Measured | IC50 (nM) | Reference |

| Ramos (Burkitt's Lymphoma) | B Cell Receptor (BCR) Signaling | Phospho-Akt (pAkt) | 280 | [1] |

| B Cells | Cell Proliferation | B Cell Proliferation | 48 | [1] |

Table 2: Cellular Activity of Roginolisib. The IC50 values of Roginolisib in cell-based assays, demonstrating its effects on signaling and proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. This section outlines the protocols for the key experiments used to characterize the activity of this compound.

PI3Kδ Kinase Assay

This biochemical assay quantifies the direct inhibitory effect of Roginolisib on the enzymatic activity of PI3Kδ. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.

Objective: To determine the IC50 value of Roginolisib against purified PI3Kδ enzyme.

Materials:

-

Recombinant human PI3Kδ enzyme

-

PI3Kδ substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

-

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

-

ATP

-

This compound, serially diluted

-

Assay plates (white, opaque)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation: Prepare the PI3Kδ reaction buffer, kinase/substrate solution, and serially diluted Roginolisib compound.

-

Kinase Reaction:

-

Add 5 µL of the PI3Kδ enzyme and substrate solution to each well of the assay plate.

-

Add 2.5 µL of serially diluted Roginolisib or vehicle control to the respective wells.

-

Initiate the reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each Roginolisib concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

BCR-Induced Phospho-Akt (pAkt) Signaling Assay

This cell-based assay measures the ability of Roginolisib to inhibit the PI3Kδ signaling pathway downstream of B-cell receptor (BCR) activation in a relevant cell line, such as Ramos B cells.

Objective: To determine the IC50 of Roginolisib for the inhibition of BCR-induced Akt phosphorylation.

Materials:

-

Ramos B cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound, serially diluted

-

BCR activator (e.g., anti-IgM antibody)

-

Fixation buffer (e.g., BD Cytofix™)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated antibodies: anti-pAkt (e.g., pS473) and a B-cell marker (e.g., anti-CD19)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos B cells to the desired density.

-

Pre-incubate the cells with serially diluted Roginolisib or vehicle control for 1 hour at 37°C.[1]

-

-

BCR Stimulation:

-

Stimulate the cells with a final concentration of anti-IgM antibody for 5-15 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Fix the cells by adding fixation buffer and incubating for 10-15 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.

-

-

Staining:

-

Wash the cells and stain with the anti-pAkt and anti-CD19 antibodies for 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Acquire the samples on a flow cytometer, collecting events for the CD19-positive population.

-

Data Analysis: Analyze the median fluorescence intensity (MFI) of the pAkt signal in the CD19-positive gate. Calculate the percent inhibition of pAkt phosphorylation for each Roginolisib concentration and determine the IC50 value.

B Cell Proliferation Assay

This assay assesses the effect of Roginolisib on the proliferation of B cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a suitable method, as it measures ATP levels, which correlate with the number of metabolically active cells.

Objective: To determine the IC50 of Roginolisib for the inhibition of B cell proliferation.

Materials:

-

B cells (e.g., Ramos)

-

Cell culture medium

-

This compound, serially diluted

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Opaque-walled 96-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed the B cells in an opaque-walled 96-well plate at an optimized density.

-

Compound Treatment: Add serially diluted Roginolisib or vehicle control to the wells.

-

Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Assay Reagent Addition:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

-

Signal Stabilization and Measurement:

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition of proliferation for each Roginolisib concentration and determine the IC50 value.

Visualizations

Diagrams illustrating the relevant signaling pathway and experimental workflows provide a clear conceptual framework for understanding the in vitro characterization of Roginolisib.

References

Roginolisib Hemifumarate: A Technical Guide to its Role in Modulating the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roginolisib hemifumarate (formerly IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). This technical guide provides an in-depth overview of its mechanism of action, with a particular focus on its multifaceted role in reshaping the tumor microenvironment (TME). Preclinical and emerging clinical data demonstrate that Roginolisib exerts a dual effect: directly inhibiting cancer cell proliferation and survival, and critically, re-programming the immunosuppressive TME into an anti-tumorigenic state. This is achieved through the selective inhibition of regulatory T cells (Tregs) and a concomitant increase in the activity of cytotoxic CD8+ T cells and Natural Killer (NK) cells. This guide will detail the experimental evidence, present quantitative data, and provide established protocols to facilitate further research and development of this promising therapeutic agent.

Mechanism of Action: A Dual Approach to Cancer Therapy

Roginolisib's unique, non-ATP-competitive binding mode to PI3Kδ results in a highly selective and potent inhibition of this kinase, which is preferentially expressed in hematopoietic cells and plays a crucial role in B-cell and T-cell signaling.[1][2] This selective action underpins its dual mechanism against cancer.

Direct Anti-Tumor Effects

Overexpression of PI3Kδ has been identified in various malignancies, including mesothelioma and hematological cancers.[2][3] Roginolisib directly targets these cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival.[3][4] This inhibition leads to the induction of apoptosis in cancer cells.[3]

Modulation of the Tumor Microenvironment

A key differentiator of Roginolisib is its profound impact on the TME. The immunosuppressive nature of the TME is a major barrier to effective anti-cancer immunity. Roginolisib helps to dismantle this barrier through several mechanisms:

-

Depletion of Regulatory T cells (Tregs): Tregs are critical mediators of immunosuppression within the TME. Roginolisib has been shown to selectively inhibit the proliferation and function of Tregs.[5][6]

-

Enhancement of Effector Immune Cells: By reducing the influence of Tregs, Roginolisib unleashes the cytotoxic potential of CD8+ T cells and NK cells, two key players in the anti-tumor immune response.[5][6] Studies have demonstrated an increase in the number and activation of these effector cells within the TME following Roginolisib treatment.[5]

-

Synergy with Immunotherapy: By creating a more "immune-active" TME, Roginolisib has shown synergistic effects when combined with immune checkpoint inhibitors, such as anti-PD-1 antibodies, in preclinical models.[2][6]

Data Presentation: Quantitative Insights into Roginolisib's Activity

The following tables summarize key quantitative data from preclinical studies investigating the effects of Roginolisib (IOA-244) on cancer cells and the tumor microenvironment.

Table 1: In Vitro Anti-Tumor Activity of Roginolisib in Mesothelioma Cell Lines

| Cell Line | Assay | Treatment Concentration (µM) | Outcome | Reference |

| MSTO-211H | Cell Viability (MTT) | 10 | Significant decrease in cell viability | [3] |

| NCI-H2452 | Cell Viability (MTT) | 10 | Significant decrease in cell viability | [3] |

| MSTO-211H | Apoptosis (Annexin V/PI) | 10 | Increased percentage of apoptotic cells | [3] |

| NCI-H2452 | Apoptosis (Annexin V/PI) | 10 | Increased percentage of apoptotic cells | [3] |

Table 2: Modulation of PI3K/AKT/mTOR Signaling in Mesothelioma Cells by Roginolisib

| Cell Line | Protein Analyzed | Treatment Concentration (µM) | Outcome | Reference |

| MSTO-211H | p-AKT | 10 | Decreased phosphorylation | [3] |

| NCI-H2452 | p-AKT | 10 | Decreased phosphorylation | [3] |

| MSTO-211H | p-mTOR | 10 | Decreased phosphorylation | [3] |

| NCI-H2452 | p-mTOR | 10 | Decreased phosphorylation | [3] |

Table 3: Immunomodulatory Effects of Roginolisib in a CT26 Syngeneic Mouse Model

| Immune Cell Population | Treatment | Change in Population (%) | p-value | Reference |

| CD8+ T cells | IOA-244 | Increase | <0.05 | [1][5] |

| Regulatory T cells (Tregs) | IOA-244 | Decrease | <0.05 | [1][5] |

| NK cells | IOA-244 | Increase | <0.05 | [1][5] |

| Myeloid-Derived Suppressor Cells (MDSCs) | IOA-244 | Decrease | <0.05 | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT)

-

Cell Seeding: Seed mesothelioma cells (e.g., MSTO-211H, NCI-H2452) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed mesothelioma cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle control for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[7]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[7]

Western Blot Analysis of PI3K/AKT/mTOR Pathway

-

Cell Lysis: Treat mesothelioma cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of AKT and mTOR overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

In Vivo Syngeneic Tumor Model and Flow Cytometry Analysis

-

Tumor Implantation: Subcutaneously implant CT26 colon carcinoma cells into the flank of BALB/c mice.[9]

-

Treatment: Once tumors are established, treat the mice with this compound or vehicle control via oral gavage daily.

-

Tumor Excision and Dissociation: At the end of the treatment period, excise the tumors and mechanically and enzymatically dissociate them into a single-cell suspension.

-

Immune Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, CD11b, Gr-1).

-

Flow Cytometry: Acquire and analyze the data on a flow cytometer to quantify the different immune cell populations within the tumor.[10]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Roginolisib's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multipoint targeting of the PI3K/mTOR pathway in mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.noblelifesci.com [content.noblelifesci.com]

Preclinical Evaluation of Roginolisib Hemifumarate in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is a first-in-class, orally bioavailable, allosteric and non-ATP competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent driver in many hematological malignancies.[3][4] Unlike previous generations of PI3Kδ inhibitors, roginolisib's unique binding mode is suggested to contribute to a more favorable safety profile.[1] Preclinical studies have demonstrated its potential as both a monotherapy and a synergistic partner with other targeted agents, offering a promising new therapeutic avenue for patients with various hematological cancers.[3][4]

This technical guide provides a comprehensive overview of the preclinical evaluation of roginolisib in hematological malignancies, with a focus on its mechanism of action, synergistic potential, and the experimental methodologies used to elucidate its effects.

Mechanism of Action: Targeting the PI3Kδ Pathway

Roginolisib exerts its anti-tumor effects by selectively inhibiting PI3Kδ, a key component of the B-cell receptor (BCR) signaling pathway.[5][6] This inhibition leads to the suppression of downstream signaling cascades, primarily the AKT/mTOR pathway, which are crucial for the survival and proliferation of malignant B-cells.[3][4]

A critical aspect of roginolisib's mechanism is its ability to modulate the expression of key apoptotic proteins. Specifically, inhibition of the PI3K/AKT pathway by roginolisib leads to:

-

Activation of FOXO1: This transcription factor, when not phosphorylated and inactivated by AKT, translocates to the nucleus and upregulates the expression of the pro-apoptotic protein BIM.[3][5]

-

Activation of GSK3α/β: By preventing its inhibitory phosphorylation by AKT, roginolisib allows GSK3α/β to promote the ubiquitination and subsequent degradation of the anti-apoptotic protein MCL1.[3][5]

The dual effect of increasing pro-apoptotic BIM and decreasing anti-apoptotic MCL1 shifts the cellular balance towards apoptosis, thereby sensitizing cancer cells to other therapeutic agents, most notably the BCL2 inhibitor venetoclax.[3][5]

Roginolisib's impact on the PI3K/AKT signaling cascade.

Data Presentation: Synergistic Activity with Venetoclax

Preclinical studies have consistently demonstrated a strong synergistic effect between roginolisib and the BCL2 inhibitor, venetoclax, in various hematological malignancy models. This synergy is attributed to the dual targeting of anti-apoptotic proteins, with roginolisib downregulating MCL1 and venetoclax inhibiting BCL2.[3][5]

In Vitro Synergy in Lymphoma and CLL Cell Lines

| Cell Line | Hematological Malignancy | Roginolisib Concentration (µM) | Venetoclax Concentration (nM) | Median Combination Index (CI) | Median HSA Score |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | 1.25 - 10 | 5 - 40 | <0.01[5] | 22.9[5] |

| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 1.25 - 10 | 5 - 40 | <0.32[5] | 12.4[5] |

| HH | Cutaneous T-cell Lymphoma | Not Specified | Not Specified | 0.003[2] | Not Reported |

| GRANTA519 | Mantle Cell Lymphoma (MCL) | Not Specified | Not Specified | 0.81 - 0.05[2] | Not Reported |

| JVM2 | Mantle Cell Lymphoma (MCL) | Not Specified | Not Specified | 0.81 - 0.05[2] | Not Reported |

| FARAGE | Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | Not Specified | 0.81 - 0.05[2] | Not Reported |

| MEC1 | Chronic Lymphocytic Leukemia (CLL) | Not Specified | Not Specified | 0.81 - 0.05[2] | Not Reported |

| MJ | Cutaneous T-cell Lymphoma | Not Specified | Not Specified | 0.81 - 0.05[2] | Not Reported |

| YT | NK Lymphoma | Not Specified | Not Specified | 0.81 - 0.05[2] | Not Reported |

Ex Vivo Synergy in Primary CLL Patient Samples

| Patient Cohort | Roginolisib Concentration (µM) | Venetoclax Concentration (nM) | Median Combination Index (CI) | Median HSA Score |

| BTK Inhibitor Responders (n=6) | 0.625 - 5 | 1 - 8 | 0.6[1] | 16.0[1] |

| BTK Inhibitor Progressors (n=8) | 0.625 - 5 | 1 - 8 | 0.26[1] | 18.2[1] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of roginolisib.

Cell Culture and Reagents

-

Cell Lines: Lymphoma and leukemia cell lines (e.g., SU-DHL-6, TMD8, MEC1) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[1]

-

Primary Samples: Peripheral blood mononuclear cells (PBMCs) from CLL patients are isolated using Ficoll-Paque density gradient centrifugation.[2]

-

Compounds: Roginolisib hemifumarate and venetoclax are dissolved in DMSO to create stock solutions and then further diluted in culture medium for experiments.[1]

Cell Viability and Apoptosis Assays

A typical workflow for assessing apoptosis.

-

Principle: Cell viability can be assessed using various methods that measure metabolic activity or membrane integrity. Apoptosis is quantified by detecting the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using 7-AAD or propidium iodide).[7]

-

Protocol:

-

Cells are seeded in multi-well plates and allowed to adhere (for adherent cell lines).

-

Cells are treated with increasing concentrations of roginolisib, venetoclax, or the combination for a specified period (e.g., 48 hours).[1]

-

For apoptosis analysis, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.[7]

-

Fluorescently labeled Annexin V and a viability dye (e.g., 7-AAD) are added to the cells.[7]

-

Samples are incubated in the dark and then analyzed by flow cytometry.[7]

-

The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on the fluorescence signals.

-

Western Blot Analysis for Signaling Pathway Modulation

The general workflow for Western blot analysis.

-

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status upon drug treatment.[8][9]

-

Protocol:

-

Cells are treated with roginolisib at various concentrations (e.g., 1.25 to 10 µM) for a specified time (e.g., 1 hour), often followed by stimulation with an activating agent like anti-IgM.[1]

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein concentration is determined using a BCA assay.[9]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[8][9]

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-FOXO1, BIM, MCL1).[10]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

-

Band intensities are quantified, and levels of phosphorylated proteins are normalized to their total protein counterparts.

-

Conclusion

The preclinical data for this compound strongly support its continued development for the treatment of hematological malignancies. Its selective inhibition of PI3Kδ leads to the induction of apoptosis and demonstrates potent synergy with the BCL2 inhibitor venetoclax. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of roginolisib and similar targeted agents. The ongoing clinical trials will be crucial in translating these promising preclinical findings into tangible benefits for patients.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Paper: Novel Pi3kδ Inhibitor Roginolisib Synergizes with the Bcl-2 Inhibitor Venetoclax in Hematological Malignancies [ash.confex.com]

- 3. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies | Haematologica [haematologica.org]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. iOnctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in Oncology [prnewswire.com]

Investigating Roginolisib Hemifumarate in Solid Tumor Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is a novel, orally bioavailable, and highly selective allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1] Unlike ATP-competitive inhibitors, its unique mechanism of action is reported to offer a more favorable safety profile, mitigating some of the toxicities previously associated with this class of drugs.[2] The PI3Kδ signaling pathway is a critical regulator of immune cell function and is also implicated in the proliferation and survival of certain cancer cells.[1][3] This technical guide provides an in-depth overview of the preclinical investigation of Roginolisib hemifumarate in various solid tumor models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and workflows.

Core Mechanism of Action

Roginolisib selectively targets the delta isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, contributing to cell growth, proliferation, and survival.[1] In the context of solid tumors, Roginolisib exhibits a dual mechanism of action:

-

Direct Anti-Tumor Effects: In tumor cells with high PI3Kδ expression, Roginolisib can directly inhibit the PI3K/AKT signaling cascade, leading to apoptosis (programmed cell death).[1][4]

-

Immunomodulatory Effects: Roginolisib significantly remodels the tumor microenvironment. It selectively inhibits the proliferation and function of regulatory T cells (Tregs), which are immunosuppressive cells that hinder the body's anti-tumor immune response.[1] Conversely, it has limited impact on the proliferation of cytotoxic CD8+ T cells and can promote the differentiation of memory-like, long-lived CD8+ T cells, which have enhanced anti-tumor capacity.[5][6] This shift in the balance of immune cells within the tumor microenvironment can lead to a more robust anti-cancer immune response.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies investigating the efficacy of Roginolisib in solid tumor models.

In Vitro Efficacy of Roginolisib

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| Ramos | B-cell Lymphoma | Proliferation Assay | IC50 | 48 nM | MedchemExpress |

| Ramos | B-cell Lymphoma | pAkt Inhibition Assay | IC50 | 280 nM | MedchemExpress |

| PXF698 | Malignant Pleural Mesothelioma | Viability Assay (72h) | % Viability Reduction | 34-60% | [4] |

| PXF1118 | Malignant Pleural Mesothelioma | Viability Assay (72h) | % Viability Reduction | 34-60% | [4] |

| PXF1752 | Malignant Pleural Mesothelioma | Viability Assay (72h) | % Viability Reduction | 34-60% | [4] |

| Patient-derived MPM cells | Malignant Pleural Mesothelioma | Co-culture Viability Assay (72h) | % Viability Reduction | 75-80% | [4] |

In Vivo Efficacy of Roginolisib in Syngeneic Mouse Models

| Tumor Model | Treatment | Key Findings | Reference |

| CT26 (Colorectal) | Roginolisib + anti-PD-1 | Sensitized tumors to anti-PD-1 treatment. Decreased Tregs and MDSCs, increased NK cells and CD8+ T cell to Treg ratio in the tumor microenvironment. | [5][6] |

| Lewis Lung Carcinoma | Roginolisib + anti-PD-1 | Sensitized tumors to anti-PD-1 treatment. | [5][6] |

| Pan-02 (Pancreatic) | Roginolisib + anti-PD-1 | Similar activity to that observed in CT26 and Lewis Lung models. | [5][6] |

| A20 (Lymphoma) | Roginolisib + anti-PD-1 | Similar activity to that observed in CT26 and Lewis Lung models. | [5][6] |

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of Roginolisib.

In Vitro Cell Viability and Apoptosis Assays (Malignant Pleural Mesothelioma)

-

Cell Lines: Human malignant pleural mesothelioma (MPM) cell lines PXF698, PXF1118, and PXF1752 were utilized.[4]

-

Treatment: Cells were exposed to varying concentrations of Roginolisib for 72 hours.[4]

-

Viability Measurement: Cell viability was assessed to determine the dose-dependent effect of Roginolisib on MPM cell survival. The specific assay used was not detailed in the provided search results.

-

Apoptosis Induction: Roginolisib was found to induce apoptosis in MPM cells.[4] The specific methods for detecting apoptosis (e.g., Annexin V/PI staining, caspase activity assays) were not explicitly stated in the available abstracts.

-

Co-culture Model: To investigate immunomodulatory effects, a co-culture system was established with patient-derived MPM cells, autologous peripheral blood mononuclear cells (PBMCs), and fibroblasts. Cell viability was measured after 72 hours of treatment with Roginolisib in combination with nivolumab and cisplatin.[1]

Syngeneic Mouse Model Studies

-

Animal Models: BALB/c mice were used for the CT26 colorectal carcinoma model. The specific strains for the Lewis lung carcinoma, Pan-02 pancreatic, and A20 lymphoma models were not specified in the abstracts.

-

Tumor Implantation: Tumor cells were implanted subcutaneously into the flanks of the mice.

-

Treatment Regimen: Once tumors reached a palpable size, mice were randomized into treatment groups. Roginolisib was administered orally.[1] The exact dosage and schedule were not detailed in the provided search results. For combination studies, anti-PD-1 or anti-PD-L1 antibodies were administered intraperitoneally.

-

Efficacy Evaluation: Tumor growth was monitored regularly by caliper measurements. The primary endpoint was tumor volume.

-

Immunophenotyping: At the end of the study, tumors were harvested, and tumor-infiltrating lymphocytes (TILs) were isolated. Flow cytometry was used to analyze the composition of immune cell populations, including CD4+ T cells, CD8+ T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and natural killer (NK) cells.[5]

Visualizations

Signaling Pathway of Roginolisib's Mechanism of Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Roginolisib Hemifumarate: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roginolisib hemifumarate, a potent and highly selective allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), is emerging as a significant tool in the investigation of autoimmune diseases.[1] Its unique non-ATP competitive mechanism of action offers a distinct advantage in terms of selectivity and potential for a favorable safety profile.[2] This technical guide provides an in-depth overview of Roginolisib's mechanism of action, a compilation of key quantitative data, and detailed experimental protocols for its application in preclinical autoimmune disease research, with a particular focus on systemic lupus erythematosus (SLE) models.

Introduction to this compound

This compound (also known as IOA-244) is an orally bioavailable small molecule that selectively targets the delta isoform of the p110 catalytic subunit of PI3K.[1][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of immune cell function, and its dysregulation is a hallmark of many autoimmune and inflammatory conditions.[4] PI3Kδ is predominantly expressed in hematopoietic cells, playing a crucial role in the development, activation, and survival of B-cells and T-cells.[5] By selectively inhibiting PI3Kδ, Roginolisib offers a targeted approach to modulate the aberrant immune responses characteristic of autoimmune diseases.[6][7]

Mechanism of Action